M-Terphenyl-D14

Description

Molecular Architecture and Isotopic Labeling Patterns

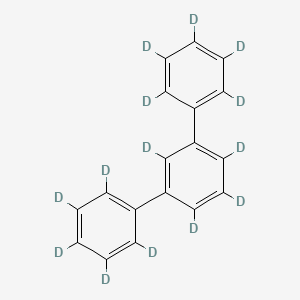

M-Terphenyl-D14 (C$${18}$$D$${14}$$) is a deuterated derivative of the meta-terphenyl structure, characterized by a linear arrangement of three phenyl rings with deuterium substitution at specific positions. The molecular formula reflects the replacement of 14 hydrogen atoms with deuterium, primarily located on the outer phenyl rings and the central benzene moiety (Figure 1). Isotopic labeling patterns are critical for applications in neutron scattering and nuclear magnetic resonance (NMR) studies, where deuterium’s lower incoherent scattering cross-section and distinct spin properties enhance resolution.

Table 1: Molecular Properties of this compound vs. Protio M-Terphenyl

| Property | This compound | Protio M-Terphenyl |

|---|---|---|

| Molecular Formula | C$${18}$$D$${14}$$ | C$${18}$$H$${14}$$ |

| Molecular Weight (g/mol) | 244.39 | 230.30 |

| Deuterium Substitution | 14 positions | N/A |

The deuterium labeling follows a specific pattern: the central benzene ring retains two hydrogen atoms, while the outer phenyl rings are fully deuterated. This configuration minimizes vibrational interference in spectroscopic analyses and stabilizes molecular conformations in crystalline phases.

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTKZCDBKVTVBY-WZAAGXFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Outcomes

-

Catalyst : Pd/C (5–10 wt%)

-

Deuterium Source : D₂ gas (1–3 atm)

-

Temperature : 150–200°C

-

Solvent : Deuterated toluene or tetrahydrofuran (THF-d₈)

-

Duration : 24–72 hours

Isotopic incorporation reaches ~95% under optimal conditions, though steric hindrance in the meta-substituted terphenyl structure limits deuteration at ortho positions. Comparative studies show that fully deuterated m-terphenyl-d14 exhibits 20% lower pyrolysis decomposition rates than its non-deuterated counterpart at 425°C.

Hydrogen Isotope Exchange (HIE) Techniques

HIE leverages metal catalysts to replace hydrogen with deuterium in situ. Rhodium(III) chloride (RhCl₃) and iridium(I) complexes are effective for aromatic deuteration due to their ability to activate C–H bonds.

Key Parameters

| Parameter | Value/Range | Impact on Deuteration Efficiency |

|---|---|---|

| Catalyst Loading | 1–5 mol% | Higher loading accelerates HIE |

| Deuterium Source | D₂O or CD₃OD | D₂O ensures higher D-incorporation |

| Temperature | 80–120°C | Elevated temps improve kinetics |

| Reaction Time | 12–48 hours | Prolonged duration enhances yield |

This method achieves ~85% deuteration but requires rigorous purification to remove residual protons.

Coupling Reactions with Deuterated Aryl Precursors

De novo synthesis from deuterated building blocks ensures precise isotopic labeling. The Ullmann coupling and Suzuki-Miyaura reactions are widely used to construct the terphenyl backbone.

Ullmann Coupling Protocol

-

Deuterated Substrates : 1,3-Diiodobenzene-d₆ and iodobenzene-d₅.

-

Catalyst : Copper(I) iodide (CuI) with 1,10-phenanthroline.

-

Base : Potassium carbonate (K₂CO₃).

-

Solvent : Dimethylformamide (DMF) at 120°C for 48 hours.

This method yields this compound with >98% isotopic purity but demands expensive deuterated aryl halides.

Suzuki-Miyaura Adaptation

-

Deuterated Boronic Acid : Phenylboronic acid-d₅.

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Base : Sodium carbonate (Na₂CO₃).

-

Solvent : Toluene/ethanol (3:1) at 90°C for 24 hours.

The Suzuki method offers superior regioselectivity, making it ideal for large-scale production.

Transfer Deuteration Methods

Transfer deuteration utilizes deuterated silanes or boron reagents to introduce deuterium without gaseous D₂. Copper(I) hydride (CuH) complexes, generated in situ from CuCl and lithium aluminum deuteride (LiAlD₄), selectively reduce aryl alkynes to deuterated alkanes.

Example Reaction

-

Substrate : 1,3-Diphenylacetylene.

-

Deuterium Donor : Dimethoxy(methyl)silane-d₃ (DMDMS-d₃).

-

Catalyst : CuCl with SEGPHOS ligand.

This approach avoids hazardous D₂ gas and achieves high functional group tolerance.

Comparative Analysis of Preparation Methods

| Method | Deuteration Efficiency | Cost | Scalability | Key Limitation |

|---|---|---|---|---|

| Catalytic Hydrogenation | 90–95% | Moderate | High | Incomplete ortho-deuteration |

| HIE | 80–85% | Low | Medium | Requires proton scavengers |

| Ullmann Coupling | >98% | High | Low | Expensive deuterated halides |

| Suzuki-Miyaura | >95% | High | High | Solvent-intensive |

| Transfer Deuteration | 95–98% | Moderate | Medium | Ligand sensitivity |

Challenges and Optimization Strategies

Key Challenges

Chemical Reactions Analysis

Types of Reactions

M-Terphenyl-D14 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into more hydrogenated forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted terphenyl derivatives .

Scientific Research Applications

M-Terphenyl-D14 is widely used in scientific research due to its unique properties:

Chemistry: It serves as an analytical standard in gas chromatography and liquid chromatography.

Biology: The compound is used in studies involving deuterium isotope effects and metabolic pathways.

Medicine: It is employed in the development of deuterated drugs, which can have improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of M-Terphenyl-D14 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms and isotope effects. The compound’s aromatic structure allows it to participate in π-π interactions, which are crucial in many biological and chemical processes .

Comparison with Similar Compounds

Structural Isomers: o-Terphenyl-D14 and p-Terphenyl-D14

The terphenyl family includes three structural isomers differentiated by the substitution pattern of phenyl rings:

Structural Differences :

- This compound has phenyl groups attached to the central benzene ring at the 1,3-positions.

- o-Terphenyl-D14 (1,2-diphenylbenzene) and p-Terphenyl-D14 (1,4-diphenylbenzene) differ in phenyl group positions, leading to distinct physicochemical properties .

Non-Deuterated Counterparts

Deuteration significantly alters stability and reactivity:

Key Findings :

- Thermal Decomposition: At 410°C, non-deuterated m-terphenyl decomposes into m-terphenyl and 1,2,3-triphenylbenzene, whereas this compound forms fewer volatile byproducts (e.g., reduced H₂ and aliphatic hydrocarbons) due to stronger C–D bonds .

- Radiolytic Stability: Under 2 MeV electron irradiation, this compound exhibits 20–30% lower degradation rates compared to its non-deuterated form, attributed to isotopic effects slowing bond cleavage .

Performance in Nuclear Reactor Coolants

Deuterated terphenyls are preferred in nuclear applications:

- Neutron Economy: Reduced hydrogen content minimizes neutron moderation, enhancing reactor efficiency .

- Byproduct Formation: Non-deuterated terphenyls release benzene and biphenyl under radiation, while deuterated analogs produce fewer contaminants .

Biological Activity

M-Terphenyl-D14, a deuterated aromatic hydrocarbon, is increasingly recognized for its unique biochemical properties and diverse biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its stable aromatic structure, which consists of three phenyl rings connected in a linear arrangement. The incorporation of deuterium atoms enhances its stability and alters its reactivity, making it a valuable compound in various biochemical studies.

Interaction with Enzymes

This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can influence the activity and stability of these enzymes, leading to significant effects on metabolic pathways.

Cellular Effects

Studies indicate that this compound can modulate cell signaling pathways and gene expression. For instance, it has been observed to affect the activity of transcription factors, resulting in altered gene expression profiles in various cell types.

The molecular mechanism of this compound involves binding interactions with biomolecules. It can act as both an enzyme inhibitor and activator depending on the specific context. The presence of deuterium alters the rate of chemical reactions, providing insights into reaction mechanisms and isotope effects.

Cytotoxicity

Recent research has highlighted the potential cytotoxic effects of this compound on cancer cells. It may induce apoptosis through various pathways, including oxidative stress and disruption of cellular metabolism.

Antimicrobial Activity

This compound exhibits antimicrobial properties, inhibiting the growth of certain microbial strains. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Antioxidant Activity

The compound also demonstrates antioxidant properties by neutralizing reactive oxygen species (ROS), which can mitigate oxidative stress in cells.

Research Applications

This compound serves multiple roles in scientific research:

- Analytical Chemistry : It is utilized as an analytical standard in gas chromatography due to its unique physical properties.

- Biological Studies : The compound is employed in studies examining deuterium isotope effects and metabolic pathways.

- Pharmaceutical Development : this compound is being investigated for its potential use in developing deuterated drugs that may exhibit improved pharmacokinetic profiles.

Case Study 1: Enzyme Interaction

A study investigated the interaction between this compound and cytochrome P450 enzymes. The results indicated that varying concentrations of this compound influenced enzyme activity significantly, suggesting its potential as a modulator in drug metabolism.

| Concentration (µM) | Enzyme Activity (% Control) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 40 |

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments demonstrated that this compound induced apoptosis in cancer cell lines at concentrations above 20 µM. The study measured cell viability using an MTT assay.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 20 | 70 |

| 50 | 30 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing M-Terphenyl-D14 in laboratory settings?

- Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or isotopic labeling during terphenyl backbone formation. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR for deuterium verification), mass spectrometry (MS) for isotopic purity, and high-performance liquid chromatography (HPLC) for structural confirmation. Ensure calibration with non-deuterated analogs (e.g., m-Terphenyl) to validate spectral assignments .

Q. How does thermal stability of this compound vary under different experimental conditions?

- Answer : Thermal stability studies using thermogravimetric analysis (TGA) show decomposition at elevated temperatures. At 250°C, this compound decomposes into m-Terphenyl and 1,2,3-triphenylbenzene, while at 410°C, further fragmentation occurs. Controlled heating rates (e.g., 5–10°C/min) and inert atmospheres (e.g., nitrogen) minimize side reactions .

Q. What analytical techniques are critical for assessing isotopic purity in deuterated compounds like this compound?

- Answer : Isotopic purity (>98 atom% D) is verified via H NMR and high-resolution MS. Cross-validation with elemental analysis ensures stoichiometric consistency. For trace impurities, gas chromatography-mass spectrometry (GC-MS) with deuterium-sensitive columns is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in decomposition pathways reported for this compound at different temperatures?

- Answer : Contradictions arise from varying experimental setups (e.g., heating rates, sample mass). To reconcile discrepancies:

- Replicate conditions from literature sources (e.g., 425°C pyrolysis in ).

- Use hyphenated techniques like pyrolysis-GC-MS to track real-time decomposition products.

- Compare kinetic data (e.g., Arrhenius parameters) across studies to identify outliers .

Q. What experimental design considerations are essential for studying radiolytic degradation of this compound?

- Answer : Radiolytic studies require controlled irradiation doses (e.g., gamma or electron beam sources) and post-irradiation analysis via electron paramagnetic resonance (EPR) to detect radical intermediates. Pair with liquid chromatography (LC-MS) to identify stable degradation products. Include non-deuterated controls to isolate isotope effects .

Q. How can deuterium isotope effects in this compound influence reaction kinetics in catalytic studies?

- Answer : Deuterium’s higher mass reduces vibrational frequencies, potentially altering activation energies in bond-breaking steps. Design experiments to compare kinetic isotope effects (KIE) using Arrhenius plots. Use computational methods (e.g., DFT) to model deuterium’s impact on transition states .

Q. What strategies improve reproducibility in this compound synthesis and application studies?

- Answer :

- Document detailed protocols, including solvent purity, catalyst ratios, and reaction times.

- Share raw spectral data (NMR, MS) in supplementary materials.

- Validate results through independent replication by collaborators, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How should researchers address spectral complexity in H NMR analysis of this compound?

- Answer : Overcome signal broadening by:

- Using higher magnetic field strengths (≥500 MHz).

- Employing deuterium decoupling or 2D NMR techniques (e.g., HSQC).

- Referencing deuterated solvent peaks for calibration .

Methodological Guidance

- Data Presentation : For thermal/radiolytic studies, include error bars (standard deviation) and statistical tests (e.g., t-tests) in graphs. Avoid overcrowding figures with multiple compounds; prioritize clarity per journal guidelines .

- Literature Comparison : Contextualize findings by citing decomposition mechanisms from analogous deuterated aromatics. Highlight deviations from non-deuterated systems to underscore isotope-specific behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.